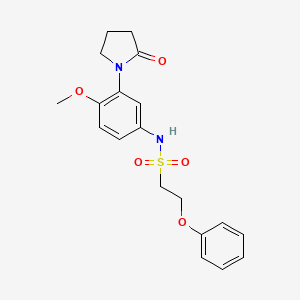

![molecular formula C19H18N4OS2 B2995343 N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034323-79-8](/img/structure/B2995343.png)

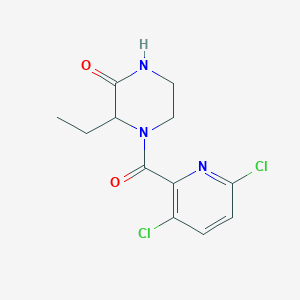

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide” is a complex organic compound that contains several functional groups and rings, including a pyrazole ring, a thiophene ring, and a benzo[d]thiazole ring. These components are often found in various biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrazole ring, for instance, is a five-membered ring with two nitrogen atoms . The thiophene ring is a five-membered ring with one sulfur atom . The benzo[d]thiazole ring is a fused ring system that contains a benzene ring fused to a thiazole ring.

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the pyrazole ring might undergo reactions typical of diazoles , while the thiophene ring might participate in reactions typical of aromatic sulfur compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. For instance, thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . The presence of other functional groups in the molecule would also influence its properties.

Aplicaciones Científicas De Investigación

Thiophene Derivatives in Heterocyclic Synthesis

Thiophene derivatives have been synthesized through reactions involving ethyl cyanoacetate or ethyl acetoacetate, yielding a variety of nitrogen nucleophiles. These compounds are pivotal in generating pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the versatility of thiophene compounds in heterocyclic synthesis (Mohareb et al., 2004).

Antimicrobial and Antitumor Applications

Novel analogs featuring benzothiazolyl substituted pyrazol-5-ones have been synthesized, demonstrating significant antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis. These compounds, assessed for cytotoxic activity against mammalian cell lines, indicate the potential of benzothiazole derivatives in developing new antibacterial agents (Palkar et al., 2017).

Anticancer Agents

Efficient methodologies have been developed to obtain derivatives with potential anti-tumor properties. For example, ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate and its derivatives have shown significant effects against mouse tumor model cancer cell lines, including colon cancer (HCT-29) and breast cancer (MCF-7) (Nassar et al., 2015).

Antituberculosis Activity

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, showing promise as inhibitors of the Mycobacterium tuberculosis DNA gyrase (Jeankumar et al., 2013).

Fluorescent Chemosensors

Pyrazoline-benzothiazole derivatives have been synthesized and characterized for their photophysical properties. These compounds have been studied as fluorescent chemosensors for the detection of metal ions like Cu2+, Fe3+, and Fe2+, demonstrating the application of these derivatives in environmental monitoring and biological assays (Asiri et al., 2019).

Direcciones Futuras

The future research directions for this compound could involve further exploration of its potential biological activities, as well as the development of synthesis methods for producing it more efficiently or in larger quantities. Given the wide range of activities reported for compounds containing a thiophene ring , this compound could have potential applications in medicinal chemistry.

Propiedades

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4OS2/c1-12-18(16-4-3-9-25-16)13(2)23(22-12)8-7-20-19(24)14-5-6-15-17(10-14)26-11-21-15/h3-6,9-11H,7-8H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXAJNKBICRMBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC3=C(C=C2)N=CS3)C)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2995267.png)

![1-(4-Methylphenyl)-3-[(2-{[3-(4-methylphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2995271.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2995272.png)

![2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2995273.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2995280.png)

![N-(benzo[d]thiazol-2-yl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2995281.png)

methanone](/img/structure/B2995282.png)